Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1312118-25-4
VCID: VC2573520
InChI: InChI=1S/C21H29N3O5/c1-21(2,3)29-20(27)24-14-13-23(18(24)25)17-9-11-22(12-10-17)19(26)28-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(C1=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C21H29N3O5
Molecular Weight: 403.5 g/mol

Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate

CAS No.: 1312118-25-4

Cat. No.: VC2573520

Molecular Formula: C21H29N3O5

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate - 1312118-25-4

Specification

CAS No. 1312118-25-4
Molecular Formula C21H29N3O5
Molecular Weight 403.5 g/mol
IUPAC Name benzyl 4-[3-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxoimidazolidin-1-yl]piperidine-1-carboxylate
Standard InChI InChI=1S/C21H29N3O5/c1-21(2,3)29-20(27)24-14-13-23(18(24)25)17-9-11-22(12-10-17)19(26)28-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3
Standard InChI Key JKGURJFEDPZIBP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(C1=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C1=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate is registered with the Chemical Abstracts Service (CAS) under the number 1312118-25-4 . The compound is also identified in chemical databases such as PubChem with the identifier 66545128 . Several synonyms exist for this compound, including its IUPAC systematic name benzyl 4-[3-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxoimidazolidin-1-yl]piperidine-1-carboxylate, and alternative designations such as Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxo-imidazolidin-1-yl}piperidine-1-carboxylate, MFCD19381742, AKOS015991339, and ZINC71788934 . The compound was first entered into the PubChem database on October 24, 2012, with the most recent modification dated April 5, 2025 .

Structural Characteristics

The molecular structure features several functional groups including carbamate, imidazolidinone, and piperidine rings. The compound's molecular formula is C21H29N3O5, corresponding to a molecular weight of 403.5 g/mol . Its chemical structure can be represented through various notations, including the SMILES notation: CC(C)(C)OC(=O)N1CCN(C1=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 . The Standard InChIKey for the compound is JKGURJFEDPZIBP-UHFFFAOYSA-N, and its full InChI representation is InChI=1S/C21H29N3O5/c1-21(2,3)29-20(27)24-14-13-23(18(24)25)17-9-11-22(12-10-17)19(26)28-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3.

Physical and Chemical Properties

Physical Constants

PropertyValueSource
Molecular Weight403.5 g/mol
Molecular FormulaC21H29N3O5
Physical StateNot specified-
Melting PointNot available
Boiling PointNot available
Flash PointNot available
DensityNot available
SolubilityNot available
Refractive IndexNot available

The absence of experimental data regarding certain physical constants indicates potential research gaps that could be addressed in future studies of this compound.

Chemical Structure Data

The structural fingerprint of the compound can be further characterized by its chemical identifiers, as outlined in Table 2.

Identifier TypeValue
IUPAC Namebenzyl 4-[3-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxoimidazolidin-1-yl]piperidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCN(C1=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3
Standard InChIInChI=1S/C21H29N3O5/c1-21(2,3)29-20(27)24-14-13-23(18(24)25)17-9-11-22(12-10-17)19(26)28-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3
Standard InChIKeyJKGURJFEDPZIBP-UHFFFAOYSA-N
PubChem CID66545128

The chemical structure features a benzyl carbamate group attached to a piperidine ring, which is further connected to an imidazolidinone ring bearing a tert-butoxycarbonyl (Boc) protecting group .

Research Applications

Structural Significance

The structural elements of Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate are noteworthy from a medicinal chemistry perspective. The compound contains:

  • A piperidine ring: Common in many pharmaceuticals for its ability to confer favorable pharmacokinetic properties.

  • A benzyl carbamate (Cbz) protecting group: Often used in peptide synthesis and pharmaceutical development as a protecting group that can be selectively removed.

  • A tert-butoxycarbonyl (Boc) protected imidazolidinone ring: This combination of functional groups suggests potential applications in the synthesis of complex heterocyclic compounds with biological activity.

These structural features suggest that the compound may serve as a building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Chemical Reactivity and Stability

Decomposition Products

Upon decomposition, Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate is expected to produce carbon oxides and nitrogen oxides . These decomposition products are typical for compounds containing carbon, hydrogen, nitrogen, and oxygen, and may pose inhalation hazards in the event of thermal decomposition or combustion.

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